

# A Researcher's Guide to Commercial Guanosine-<sup>13</sup>C<sub>10</sub>, <sup>15</sup>N<sub>5</sub>: A Comparative Review

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Compound of Interest

Compound Name: Guanosine-13C10,15N5

Cat. No.: B12377984

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For researchers in drug development and the life sciences, the quality of isotopically labeled standards is paramount for generating accurate and reproducible data in quantitative mass spectrometry and NMR-based structural biology. Guanosine-<sup>13</sup>C<sub>10</sub>,<sup>15</sup>N<sub>5</sub>, a stable isotope-labeled analog of the essential nucleoside guanosine, serves as a critical internal standard and tracer in these applications. This guide provides a comparative overview of commercially available Guanosine-<sup>13</sup>C<sub>10</sub>,<sup>15</sup>N<sub>5</sub> sources, details experimental protocols for their evaluation, and presents visual workflows to aid in experimental design.

## **Commercial Supplier Overview**

Several reputable suppliers offer Guanosine-<sup>13</sup>C<sub>10</sub>,<sup>15</sup>N<sub>5</sub> in various forms, including the nucleoside, nucleoside monophosphate (GMP), and nucleoside triphosphate (GTP). The primary vendors identified are Cambridge Isotope Laboratories (CIL) and their subsidiary Eurisotop, Sigma-Aldrich (under the Isotec® brand), and BOC Sciences. While direct, independent comparative studies are not readily available in published literature, a comparison of the suppliers' own specifications provides a valuable starting point for selection.

The following table summarizes the key product specifications for Guanosine-¹³C¹₀,¹⁵N₅ and its derivatives from these commercial sources. Researchers are advised to consult the most recent certificates of analysis from the suppliers for lot-specific data.



Product	Supplier	Catalog Number (Example )	Isotopic Enrichme nt (¹³C)	Isotopic Enrichme nt ( <sup>15</sup> N)	Chemical Purity	Form
Guanosine∙ H₂O	Cambridge Isotope Laboratorie s	CNLM- 3808-CA	≥98%	96-98%	≥98%	Solid
Guanosine H <sub>2</sub> O	Eurisotop	CNLM- 3808-CA	≥98%	96-98%	≥98%	Solid
Guanosine 3',5'-cyclic monophos phate calcium salt	Sigma- Aldrich	900196	≥99 atom %	≥98 atom %	≥95% (CP)	Solid
Guanosine 3',5'-cyclic monophos phate calcium salt	BOC Sciences	BLP- 000655	99 atom %	98 atom %	95% (CP)	Solid
Guanosine 5'- monophos phate, lithium salt	Cambridge Isotope Laboratorie s	CNLM- 3804-SL	≥98%	≥98%	≥90%	Solution
Guanosine 5'- triphosphat e, ammonium salt	Cambridge Isotope Laboratorie s	CNLM- 4269-CA	≥99%	≥98%	≥90%	Solution



Guanosine 5'-						
triphosphat e, ammonium salt	Eurisotop	CNLM- 4269-CA	≥99%	≥98%	>90%	Solution

## **Experimental Protocols for Quality Assessment**

To ensure the suitability of a Guanosine- $^{13}C_{10}$ ,  $^{15}N_5$  standard for a specific application, independent verification of its purity and isotopic enrichment is recommended. The following are detailed methodologies for key experiments.

# Determination of Chemical Purity by High-Performance Liquid Chromatography (HPLC)

Objective: To separate and quantify the main compound from any unlabeled guanosine or other impurities.

### Methodology:

- Instrumentation: A standard HPLC system equipped with a UV detector, a C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 μm particle size), and an autosampler.
- Mobile Phase:
  - Solvent A: 0.1% Formic acid in water
  - Solvent B: 0.1% Formic acid in acetonitrile
- Gradient: A linear gradient from 0% to 30% Solvent B over 20 minutes.
- Flow Rate: 1.0 mL/min
- Detection: UV absorbance at 254 nm.
- Procedure:



- Prepare a stock solution of the Guanosine-<sup>13</sup>C<sub>10</sub>,<sup>15</sup>N<sub>5</sub> standard in the mobile phase A at a concentration of 1 mg/mL.
- Generate a calibration curve using a certified unlabeled guanosine standard of known concentrations.
- Inject a known volume (e.g., 10 μL) of the Guanosine-<sup>13</sup>C<sub>10</sub>, <sup>15</sup>N<sub>5</sub> solution.
- The chemical purity is calculated by dividing the peak area of the labeled guanosine by the total area of all detected peaks and multiplying by 100.

# Verification of Isotopic Enrichment by Mass Spectrometry (MS)

Objective: To determine the percentage of molecules that are fully labeled with <sup>13</sup>C and <sup>15</sup>N.

### Methodology:

- Instrumentation: A high-resolution mass spectrometer, such as a Quadrupole Time-of-Flight (Q-TOF) or Orbitrap instrument, coupled to an HPLC system (as described above) or used with direct infusion.
- Ionization Mode: Electrospray ionization (ESI) in positive mode.
- Procedure:
  - Introduce the sample into the mass spectrometer via infusion or LC-MS.
  - Acquire full scan mass spectra in the relevant m/z range for both the unlabeled (M) and the fully labeled (M+15) guanosine.
  - The isotopic enrichment is calculated by comparing the measured isotope distribution with the theoretical distribution for the desired level of enrichment. The relative intensities of the monoisotopic peak of the labeled compound and any observed peaks corresponding to incompletely labeled species are used for this calculation.



# Structural Confirmation by Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To confirm the molecular structure and the positions of the isotopic labels.

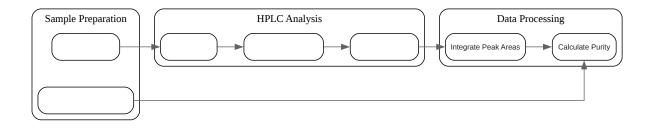
#### Methodology:

- Instrumentation: A high-field NMR spectrometer (e.g., 600 MHz or higher) equipped with a cryoprobe.
- Sample Preparation: Dissolve an accurately weighed amount of the standard in a suitable deuterated solvent (e.g., DMSO-d<sub>6</sub>).
- Experiments:
  - ¹H NMR: To assess the overall structure and identify any proton-containing impurities.
  - ¹³C NMR: The absence of signals in a proton-decoupled ¹³C spectrum confirms the high level of ¹³C enrichment.
  - <sup>15</sup>N NMR: Can be performed to confirm <sup>15</sup>N enrichment, though it is less common for routine QC.
  - 2D NMR (e.g., HSQC): To confirm the connectivity between protons and their attached carbons and nitrogens.

## **Visualizing Experimental Workflows**

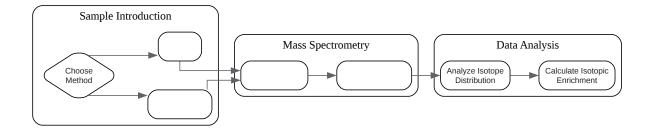
The following diagrams, generated using the DOT language, illustrate the logical flow of the experimental protocols described above.





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Caption: Workflow for Chemical Purity Analysis by HPLC.



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Caption: Workflow for Isotopic Enrichment Analysis by MS.

## Conclusion

The selection of a Guanosine-<sup>13</sup>C<sub>10</sub>,<sup>15</sup>N<sub>5</sub> standard should be guided by the specific requirements of the intended application, including the necessary levels of chemical purity and isotopic enrichment. While suppliers provide valuable specifications, independent verification using the detailed protocols in this guide is a crucial step for ensuring data quality and experimental success. By systematically evaluating commercial sources, researchers can







enhance the accuracy and reliability of their findings in metabolomics, drug metabolism, and structural biology studies.

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